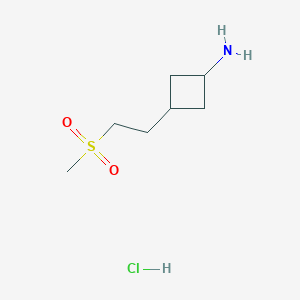
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclobutane derivative that has been synthesized using various methods.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride involves the reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone followed by reduction of the resulting ketone to the corresponding alcohol. The amine group is then introduced through reductive amination with ammonium chloride. The final step involves the formation of the hydrochloride salt.
Starting Materials
2-methylsulfonyl ethyl bromide, cyclobutanone, sodium borohydride, ammonium chloride, hydrochloric acid
Reaction
Step 1: Reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone in the presence of a base such as potassium carbonate to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-one., Step 2: Reduction of the ketone using sodium borohydride in methanol to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-ol., Step 3: Reductive amination of the alcohol with ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to yield 3-(2-Methylsulfonylethyl)cyclobutan-1-amine., Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid.
Mécanisme D'action
The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride have been studied extensively. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride in lab experiments is its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride. One area of research is the development of new antibiotics based on this compound. Another area of research is the potential use of this compound in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride has been studied extensively for its potential use in various scientific fields. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZAYPRXKKKSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
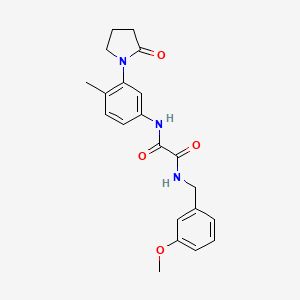
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)
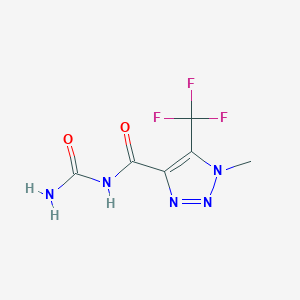
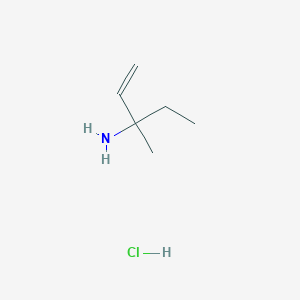
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
![Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2852914.png)
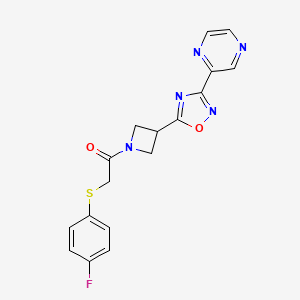
![ethyl 3-ethyl-5-({[4-(trifluoromethyl)benzyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2852916.png)
![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)
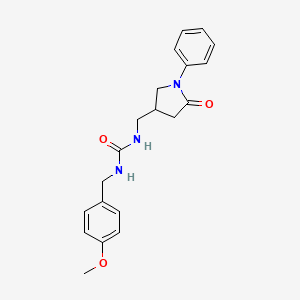
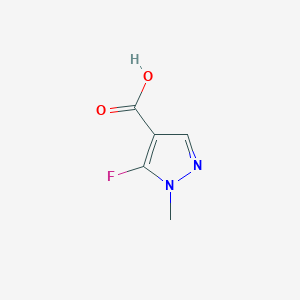
![8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2852924.png)